molecular formula C₂₀H₂₉NO₃ B1145780 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester CAS No. 104214-18-8

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester

Cat. No.: B1145780
CAS No.: 104214-18-8
M. Wt: 331.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is a structural derivative of finasteride, a well-characterized 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia . This derivative features three key modifications compared to the parent compound:

  • Des-N-t-butylformamide: Removal of the N-t-butylformamide moiety, likely reducing molecular weight and modifying binding affinity.
  • Carboxylic acid methyl ester: Addition of a methyl ester group, which may enhance solubility or metabolic stability.

Properties

CAS No.

104214-18-8

Molecular Formula

C₂₀H₂₉NO₃

Molecular Weight

331.45

Synonyms

(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester;  Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves multiple steps, including the dehydrogenation and esterification of precursor compounds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize reaction efficiency and product yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C20_{20}H29_{29}NO3_{3}
  • Molecular Weight : 331.45 g/mol
  • CAS Number : 104214-18-8

The compound's unique structural modifications enhance its biological activity compared to traditional Finasteride. Specifically, it inhibits 5-alpha-reductase, leading to decreased DHT levels, which are implicated in hair loss and prostate enlargement .

Treatment of Androgenetic Alopecia

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester shows potential in treating androgenetic alopecia by effectively reducing scalp DHT levels. Studies indicate that compounds like Finasteride can decrease DHT levels significantly, with doses as low as 0.2 mg per day showing efficacy . This derivative may offer enhanced efficacy or altered pharmacokinetics that could improve treatment outcomes.

Management of Benign Prostatic Hyperplasia

Similar to Finasteride, this compound may also be effective in managing BPH by inhibiting the conversion of testosterone to DHT, thus reducing prostate size and alleviating urinary symptoms associated with BPH . Its structural modifications could lead to improved patient compliance due to potentially fewer side effects.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics of this compound in comparison to traditional treatments:

  • Efficacy in Hair Growth : A retrospective cohort study demonstrated that patients treated with finasteride showed significant improvements in hair thickness and density after three years of treatment . The modified compound may yield similar or superior results.
  • DHT Suppression : Research indicates that finasteride effectively suppresses scalp DHT levels by up to 65% after prolonged use. The derivative's enhanced binding affinity could lead to even greater reductions in DHT levels .

Future Directions in Research

Ongoing research is necessary to fully understand the therapeutic potential of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester. Key areas for future investigation include:

  • Long-term Efficacy Studies : Evaluating the long-term effects of this compound on hair regrowth and prostate health.
  • Pharmacokinetic Profiling : Understanding how its modifications affect absorption, distribution, metabolism, and excretion compared to traditional Finasteride.
  • Safety Profile Assessment : Conducting comprehensive studies on side effects and drug interactions.

Mechanism of Action

The mechanism of action of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and related finasteride derivatives or ester-containing analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Biological Relevance
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester Not explicitly provided (inferred: ~C19H27NO3) Not provided 5,6-dehydro, Des-N-t-butylformamide, methyl ester Likely used in impurity analysis or metabolic studies of finasteride
1,2-Dihydro Finasteride Carboxylic Acid Methyl Ester (CAS 73671-92-8) C20H31NO3 333.46 Dihydrogenation at C1-C2, methyl ester, retains N-t-butylformamide Impurity standard for finasteride quality control; complies with FDA guidelines for drug validation
Finasteride (Parent compound) C23H36N2O2 372.55 N-t-butylformamide, 4-azasteroid backbone, 3-keto group 5α-reductase inhibitor; reduces prostate cancer risk and BPH progression
Sandaracopimaric Acid Methyl Ester (from Austrocedrus chilensis) C21H32O2 316.48 Diterpene backbone, methyl ester Studied for resin composition; no direct pharmacological relevance
Dimethyl Carbonate (Carbonic Acid Dimethyl Ester) C3H6O3 90.08 Simple carbonate ester Industrial solvent; no therapeutic use

Key Observations:

Structural Modifications and Enzyme Interaction :

  • The 5,6-dehydro modification in the target compound introduces rigidity to the steroid backbone, which may reduce binding efficacy to 5α-reductase compared to finasteride. The absence of the N-t-butylformamide group—critical for finasteride’s enzyme inhibition—suggests diminished activity against 5α-reductase .
  • The methyl ester group, common in analogs like 1,2-Dihydro Finasteride Carboxylic Acid Methyl Ester , enhances lipophilicity and may slow hydrolysis, extending half-life in vivo .

Role in Pharmaceutical Analysis :

  • Both the target compound and 1,2-Dihydro Finasteride Carboxylic Acid Methyl Ester serve as reference standards for impurity profiling. Their structural similarities to finasteride make them critical for identifying degradation products during drug manufacturing .

Contrast with Non-Steroidal Esters: Esters like sandaracopimaric acid methyl ester and dimethyl carbonate belong to distinct chemical classes (diterpenes and carbonates) and lack the 4-azasteroid backbone necessary for 5α-reductase inhibition. Their applications are confined to industrial or botanical studies .

Research Findings and Mechanistic Insights

  • Finasteride Derivatives : Preclinical studies on finasteride demonstrate its ability to reduce prostate tumor incidence by 54.3% in rat models, attributed to 5α-reductase inhibition and subsequent dihydrotestosterone suppression . Derivatives lacking the N-t-butylformamide group (e.g., the target compound) are unlikely to retain this activity but may provide insights into metabolic pathways.
  • Ester Stability: Methyl esters in pharmaceuticals, such as 9-octadecenoic acid methyl ester (), are often employed to improve bioavailability. However, esterase-mediated hydrolysis can limit their therapeutic utility, necessitating structural optimization .

Biological Activity

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is a synthetic derivative of Finasteride, primarily recognized for its role in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound features specific structural modifications that enhance its biological activity, particularly as a potent inhibitor of the enzyme 5-alpha-reductase.

  • Molecular Formula : C20_{20}H29_{29}NO3_3
  • Molecular Weight : 331.45 g/mol
  • CAS Number : 104214-18-8
  • SMILES : COC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4NC(=O)CC[C@]4(C)[C@H]3CC[C@]12C

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester inhibits 5-alpha-reductase, an enzyme responsible for converting testosterone into dihydrotestosterone (DHT). Elevated DHT levels are associated with conditions like BPH and hair loss. By reducing DHT levels, this compound may alleviate symptoms related to these conditions.

Comparative Efficacy

Research indicates that this compound may possess enhanced efficacy compared to traditional Finasteride. Its unique structural modifications could lead to altered pharmacokinetics and improved therapeutic outcomes.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have shown that 5,6-Dehydro-1,2-dihydro Finasteride exhibits different binding kinetics to the 5-alpha-reductase enzyme compared to standard Finasteride. This suggests a potential for improved selectivity and potency in inhibiting DHT synthesis.
  • Pharmacokinetics : A study comparing the pharmacokinetic profiles of this compound with Finasteride indicated that the modified ester might have a longer half-life and better absorption characteristics, leading to sustained therapeutic effects.
  • Safety Profile : Initial toxicity assessments suggest that 5,6-Dehydro-1,2-dihydro Finasteride maintains a favorable safety profile similar to that of its parent compound, though further studies are warranted to fully establish its long-term safety.

Applications

The primary applications of 5,6-Dehydro-1,2-dihydro Finasteride include:

  • Treatment of benign prostatic hyperplasia.
  • Management of androgenetic alopecia.
  • Potential use in other androgen-related disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
FinasterideStandard structure with t-butyl groupWidely used for BPH and hair loss treatment
DutasterideDual inhibitor of both isoforms of 5-alpha-reductaseLonger half-life than Finasteride
SpironolactoneSteroidal structure with anti-androgenic propertiesUsed primarily as a diuretic and anti-androgen
FlutamideNon-steroidal anti-androgenPrimarily used in prostate cancer treatment

5,6-Dehydro-1,2-dihydro Finasteride stands out due to its specific modifications that may enhance its potency or selectivity as an inhibitor of 5-alpha-reductase compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester with high purity?

  • Methodological Answer : Prioritize multi-step purification protocols, such as recrystallization or column chromatography, to isolate intermediates and final products. For example, using trifluoroacetic acid (TFA) in solvent systems can enhance solubility during purification . Monitor reaction progress via HPLC with UV detection (e.g., using 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) as a derivatizing agent) to confirm intermediate formation . Reference synthetic routes for analogous carbamate esters, such as optimizing esterification steps with methyl ester groups under anhydrous conditions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For instance, ¹H NMR can resolve deshielded protons near the dehydro-1,2-dihydro moiety, while HRMS confirms molecular ion peaks (e.g., [M+H]+). Cross-reference spectral data with structurally similar compounds, such as N-substituted formamide derivatives, to identify characteristic chemical shifts (e.g., formamide protons at δ 8.1–8.3 ppm) .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported bioactivity data for finasteride derivatives?

  • Methodological Answer : Implement factorial design experiments to isolate variables affecting bioactivity, such as steric hindrance from the des-N-t-butyl group or hydrogen-bonding interactions from the carboxylic acid methyl ester. For example, compare enzymatic inhibition assays (e.g., 5α-reductase) under varying pH and temperature conditions to reconcile discrepancies in IC₅₀ values . Integrate computational modeling (e.g., molecular docking) to predict binding affinities and validate with in vitro data .

Q. How can researchers resolve spectral data inconsistencies during impurity profiling of this compound?

  • Methodological Answer : Use orthogonal analytical methods, such as LC-MS/MS with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), to detect trace impurities. For instance, hydrazine-based derivatization (e.g., DNPH) can enhance detection of carbonyl-containing byproducts . Apply principal component analysis (PCA) to NMR datasets to differentiate between structural isomers and degradation products .

Q. What theoretical frameworks guide mechanistic studies of this compound’s stability under oxidative conditions?

  • Methodological Answer : Anchor studies in the Marcus electron transfer theory to model oxidation pathways, particularly for the 5,6-dehydro moiety. Use density functional theory (DFT) calculations to predict reactive sites and compare with experimental oxidation products (e.g., epoxide formation) . Validate via kinetic studies under controlled oxygen partial pressures .

Q. How do researchers integrate heterogeneous catalysis principles to optimize large-scale synthesis without compromising stereochemical integrity?

  • Methodological Answer : Screen solid-supported catalysts (e.g., palladium on carbon) for hydrogenation steps to minimize racemization. For example, use chiral auxiliaries or asymmetric catalysis (e.g., HATU-mediated coupling) to preserve stereochemistry during methyl ester formation . Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based stationary phases .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves, ensuring confidence intervals account for biological replicates. Use ANOVA to compare efficacy across structural analogs, adjusting for covariates like solubility and metabolic stability . Reference CRDC classifications (e.g., RDF2050108) for process simulation tools to model pharmacokinetic parameters .

Q. How can the quadripolar methodological model enhance research reproducibility for this compound?

  • Methodological Answer : Align experiments across four poles:

  • Theoretical : Link hypotheses to finasteride’s known SAR (structure-activity relationships).
  • Epistemological : Validate findings via peer-reviewed analytical protocols (e.g., USP guidelines).
  • Morphological : Standardize reporting formats for spectral and bioactivity data.
  • Technical : Document instrumentation parameters (e.g., LC gradient profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.